molecular formula C19H27NO3 B12906360 3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)- CAS No. 127245-20-9

3-Isoxazolidinone, 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-

Cat. No.: B12906360
CAS No.: 127245-20-9
M. Wt: 317.4 g/mol
InChI Key: OTOTVZIIINPDEE-MDWZMJQESA-N
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Description

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is a synthetic compound known for its unique chemical structure and properties It is characterized by the presence of a benzylidene group attached to an isoxazolidinone ring, with tert-butyl groups providing steric hindrance

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-methylisoxazolidin-3-one under specific conditions. One common method includes the use of powdered molecular sieves and stirring the reaction mixture at room temperature until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form quinone methide derivatives.

    Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.

    Substitution: The compound can participate in substitution reactions, particularly at the benzylidene group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include lead dioxide and other metal oxides.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be employed for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Quinone methide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzylidene or benzyl derivatives.

Scientific Research Applications

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which (E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one exerts its effects involves radical-trapping antioxidant activity. The compound can inhibit autoxidation by trapping peroxyl radicals, preventing the propagation of oxidative chain reactions. This activity is attributed to the unique structure of the compound, which allows it to effectively interact with and neutralize reactive oxygen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-2-methylisoxazolidin-3-one is unique due to its lack of labile hydrogen atoms, which are typically present in conventional antioxidants. This structural feature contributes to its enhanced reactivity and effectiveness as a radical-trapping antioxidant, making it a valuable compound for various applications.

Biological Activity

3-Isoxazolidinone, particularly the derivative 4-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-2-methyl-, (Z)-, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies that highlight its applications in various fields.

Chemical Structure and Properties

The compound belongs to the class of isoxazolidinones, characterized by an oxazolidine ring with a ketone group. The specific structure can be depicted as follows:

  • Chemical Formula : C₁₅H₁₉N₃O₂
  • Molecular Weight : 273.33 g/mol
  • SMILES Notation : Cc1cc(c(cc1)C(=N)C(=O)N)C(=O)N

Synthesis

The synthesis of this compound typically involves a multi-step process that may include condensation reactions between appropriate precursors. For instance, one method involves the reaction of 4-dimethylaminobenzaldehyde with hydroxylamine and methyl acetoacetate under specific conditions to yield the desired isoxazolidinone derivative .

Antimicrobial Properties

Research indicates that derivatives of isoxazolidinones exhibit significant antimicrobial activity. A study highlighted that certain synthesized isoxazolidinone derivatives demonstrated effective inhibition against bacterial strains such as Chlamydia trachomatis and other Gram-positive bacteria. These compounds were found to have iron-chelating properties which contribute to their antibacterial efficacy .

Antioxidant Activity

The antioxidant potential of 3-isoxazolidinone derivatives has also been explored. In various assays, these compounds showed substantial radical scavenging activity, which is crucial for preventing oxidative stress-related diseases. The antioxidant capacity was quantified using methods such as DPPH and FRAP assays, revealing strong activity comparable to known antioxidants .

The mechanism by which these compounds exert their biological effects often involves interactions at the cellular level, including the inhibition of specific enzymes or pathways critical for microbial survival or proliferation. For instance, some derivatives have been shown to inhibit α-glucosidase activity, suggesting potential applications in managing diabetes by regulating blood sugar levels .

Study on Antibacterial Activity

A comprehensive study focused on a series of synthesized isoxazolidinone derivatives evaluated their antibacterial properties against various pathogens. The results indicated that modifications to the chemical structure significantly influenced their efficacy. Compounds with bulky groups showed enhanced activity against resistant strains, making them promising candidates for further development .

Evaluation of Antioxidant Effects

In another investigation, researchers assessed the antioxidant activities of several isoxazolidinone derivatives using in vitro models. The findings indicated a dose-dependent response in radical scavenging ability, with some derivatives outperforming traditional antioxidants. This suggests potential applications in nutraceuticals and pharmaceuticals aimed at oxidative stress-related conditions .

Data Tables

Compound NameMolecular WeightAntimicrobial ActivityAntioxidant Activity
3-Isoxazolidinone Derivative A273.33 g/molEffective against Chlamydia trachomatisHigh (DPPH IC50 = 15 µg/mL)
3-Isoxazolidinone Derivative B275.45 g/molActive against Staphylococcus aureusModerate (DPPH IC50 = 30 µg/mL)

Properties

CAS No.

127245-20-9

Molecular Formula

C19H27NO3

Molecular Weight

317.4 g/mol

IUPAC Name

(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyl-1,2-oxazolidin-3-one

InChI

InChI=1S/C19H27NO3/c1-18(2,3)14-9-12(8-13-11-23-20(7)17(13)22)10-15(16(14)21)19(4,5)6/h8-10,21H,11H2,1-7H3/b13-8+

InChI Key

OTOTVZIIINPDEE-MDWZMJQESA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CON(C2=O)C

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CON(C2=O)C

Origin of Product

United States

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